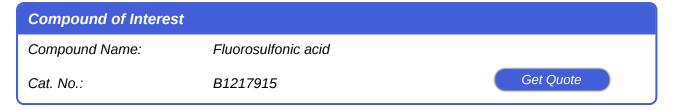


A Comparative Guide to the Lewis Acidity of Fluorosulfonic Acid Mixtures

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Lewis acidity of **fluorosulfonic acid** (HSO3F) and its mixtures, particularly with antimony pentafluoride (SbF5), which form some of the strongest known superacids. Understanding the acidity of these systems is crucial for their application in organic synthesis, catalysis, and the study of reactive intermediates.

Introduction to Superacids and the Hammett Acidity Function

Acids stronger than 100% sulfuric acid are classified as superacids.[1] Their immense proton-donating ability is quantified using the Hammett acidity function (H₀), which extends the pH scale to highly concentrated and non-aqueous solutions.[2][3] A more negative H₀ value indicates a stronger acid. For reference, 100% sulfuric acid has an H₀ of -12.[1][4]

Fluorosulfonic acid (HSO3F) is itself a superacid with an H₀ value of -15.1.[1][5] Its acidity can be dramatically increased by the addition of a strong Lewis acid, such as antimony pentafluoride (SbF5).[6][7] This is due to the formation of a conjugate Brønsted-Lewis superacid system where the Lewis acid complexes with the fluoride ion, enhancing the proton-donating power of the Brønsted acid.[8][9][10] The mixture of HSO3F and SbF5 is famously known as "Magic Acid."[4][11]

Comparative Acidity of Fluorosulfonic Acid Mixtures



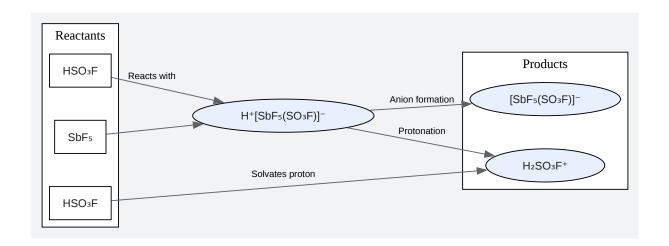
The acidity of HSO3F-SbF5 mixtures is highly dependent on the molar ratio of the two components. The addition of SbF5 to HSO3F significantly increases the negative value of the Hammett acidity function, indicating a substantial rise in acidity.

Acid System	Molar Ratio (HSO3F:SbF5)	Hammett Acidity Function (H ₀)
Sulfuric Acid (H ₂ SO ₄)	-	-12[1][4]
Fluorosulfonic Acid (HSO₃F)	-	-15.1[1][5]
HSO₃F - SbF₅	9:1	-21.0 (approx. for 25 mol% SbF5)[5]
Magic Acid (HSO₃F - SbF₅)	1:1	-23[1][4]
Fluoroantimonic Acid (HF - SbF₅)	1:1	-28[1][5]

The Chemistry of Enhanced Acidity in HSO3F-SbF5 Mixtures

The dramatic increase in acidity upon mixing **fluorosulfonic acid** with antimony pentafluoride is due to a chemical equilibrium that generates a highly reactive proton-donating species and a very stable, weakly coordinating anion. The strong Lewis acid SbF5 abstracts a fluoride ion from HSO3F, leading to the formation of the [SbF5(SO3F)]⁻ anion and freeing up a proton, which is then solvated by another molecule of HSO3F to form H₂SO₃F⁺. It is this protonated **fluorosulfonic acid** that is responsible for the mixture's extraordinary acidity.





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Caption: Formation of the superacidic species in the HSO3F-SbF5 mixture.

Experimental Protocols Determination of Hammett Acidity Function (H₀)

The Hammett acidity function is determined spectrophotometrically by measuring the extent of protonation of a series of weak indicator bases.[2][12]

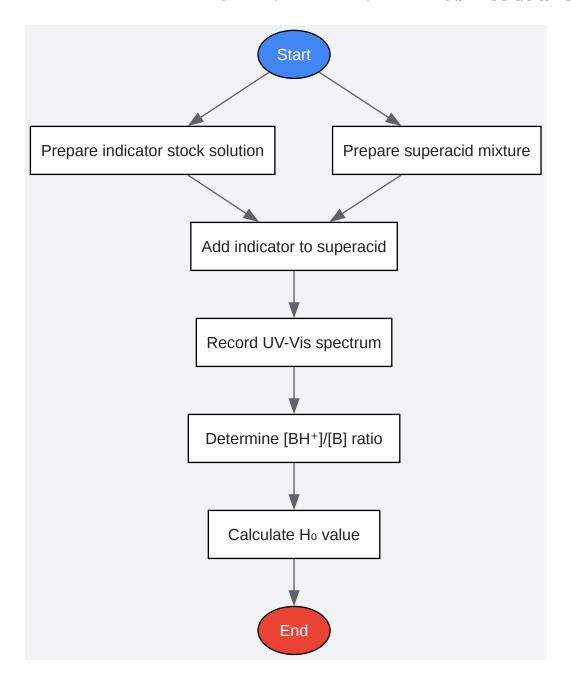
Materials:

- Superacid solution (e.g., HSO3F-SbF5 mixture)
- A series of weakly basic aromatic indicators (e.g., nitroanilines) with known pKBH+ values[13]
- UV-Vis spectrophotometer
- Inert, dry quartz cuvettes

Procedure:



- A stock solution of the indicator base is prepared in an inert solvent.
- A small aliquot of the indicator solution is added to the superacid medium.
- The UV-Vis spectrum of the solution is recorded.
- The ratio of the concentration of the protonated form of the indicator ([BH+]) to the unprotonated form ([B]) is determined from the absorbance maxima of the two species.
- The H₀ value is then calculated using the equation: H₀ = pKBH+ log([BH+]/[B])[2][12]





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Caption: Workflow for the experimental determination of the Hammett acidity function.

¹⁹F NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is a powerful tool for characterizing the species present in **fluorosulfonic acid** mixtures.[14][15] It can provide information about the different fluorine-containing anions and their relative concentrations in the equilibrium.

Procedure:

- The superacid sample is carefully prepared and placed in a suitable NMR tube under anhydrous conditions.
- The ¹⁹F NMR spectrum is acquired. Different fluorine environments will give rise to distinct signals.
- By analyzing the chemical shifts and integrating the signal intensities, the various anionic species, such as [SbF5(SO3F)]⁻ and potentially polymeric anions like [Sb₂F₁₁]⁻, can be identified and quantified.[7]

Applications in Research and Development

The extreme acidity of **fluorosulfonic acid** mixtures makes them invaluable tools in various scientific domains:

- Organic Synthesis: They are used to catalyze a wide range of reactions, including isomerization, alkylation, and acylation, often at lower temperatures than conventional catalysts.[5]
- Stabilization of Reactive Intermediates: These superacids can protonate even very weak bases, allowing for the direct observation and study of highly reactive species like carbocations, which were previously only considered transient intermediates.[6][16]
- Petrochemical Industry: Solid superacid catalysts derived from these systems are used on a large scale for upgrading hydrocarbons to produce fuels.[1]



Safety Considerations: **Fluorosulfonic acid** and its mixtures with antimony pentafluoride are extremely corrosive and toxic. They react violently with water and must be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment.[7][17]

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